tert-butyl N-(2-oxocyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(2-oxocyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617637. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Enantioselective Synthesis of Nucleotides Analogs : The compound is utilized as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in its crystal structure which aligns with that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions and Transformations
- Diels-Alder Reaction : It's involved in the preparation and reaction of 2-amido substituted furan, indicating its role in complex chemical reactions (Padwa, Brodney, & Lynch, 2003).
- Intramolecular Reductive Amination : It is used in a one-pot method to form 2-substituted arylpyrrolidines, showcasing its utility in synthesizing chiral compounds (Zhou, Zhao, Zhang, Guo, Huang, & Chang, 2019).
- CO2 Fixation : The compound is instrumental in cyclizative atmospheric CO2 fixation, leading to cyclic carbamates with iodomethyl groups (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Chromatography and Analytical Chemistry
- Effect in Cyclodextrin-modified Mobile Phases : Its derivatives, like tert-butyl (N-hydroxy) carbamate, influence the retention behavior of polyaromatic hydrocarbons in chromatography (Husain, Christian, & Warner, 1995).
Crystallography and Molecular Structure
- Isostructural Family Study : The tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate variant contributes to the understanding of molecular structures through its involvement in isostructural families (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Methodological Improvements and Applications
Aziridination of α,β-unsaturated Carbonyl Compounds : A green method for aziridination using tert-butyl N-chloro-N-sodio-carbamate highlights its potential in eco-friendly chemistry (Umeda & Minakata, 2021).
Photoredox-Catalyzed Amination : This compound is used in a photoredox-catalyzed amination process to assemble 3-aminochromones, demonstrating its versatility in novel synthesis pathways (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Glycoconjugate Formation
- Glycosylative Transcarbamylation : It plays a significant role in transforming tert-butyl carbamates to glycoconjugates, useful in synthesizing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Properties
IUPAC Name |
tert-butyl N-(2-oxocyclopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXOIYRVCHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326830 |
Source
|
Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477585-30-1 |
Source
|
Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.